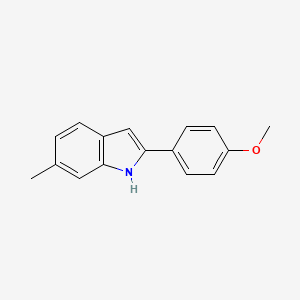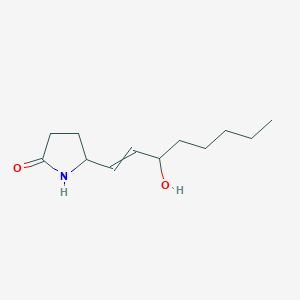
5-(3-Hydroxyoct-1-EN-1-YL)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxyoct-1-en-1-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties
Preparation Methods
The synthesis of 5-(3-Hydroxyoct-1-en-1-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize pyrrolidin-2-ones . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
5-(3-Hydroxyoct-1-en-1-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
5-(3-Hydroxyoct-1-en-1-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, pyrrolidinone derivatives have been studied for their antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities . The compound’s potential as a lead compound for designing bioactive agents makes it valuable in medicinal chemistry . Additionally, it has industrial applications in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyoct-1-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. Pyrrolidinone derivatives are known to exert their effects by binding to and modulating the activity of various enzymes and receptors . For example, they can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-(3-Hydroxyoct-1-en-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives. These compounds share the pyrrolidinone scaffold but differ in their substituents and functional groups . For instance, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative with significant antitumor activity . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
62400-86-6 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
5-(3-hydroxyoct-1-enyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-11(14)8-6-10-7-9-12(15)13-10/h6,8,10-11,14H,2-5,7,9H2,1H3,(H,13,15) |
InChI Key |
ZKBGFTODUYBZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14534324.png)
![Benzene, [[(2-bromo-1-phenylethyl)thio]methyl]-](/img/structure/B14534336.png)
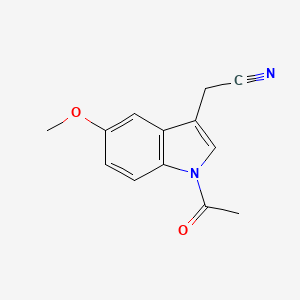
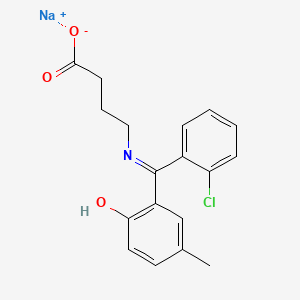
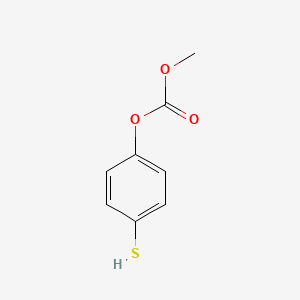
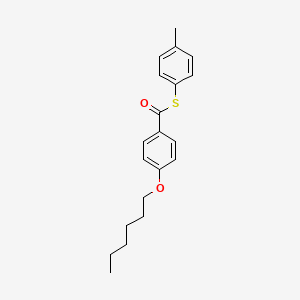
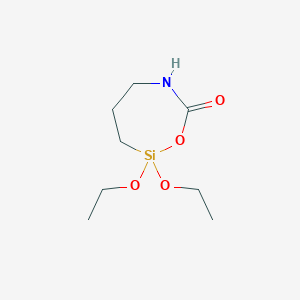
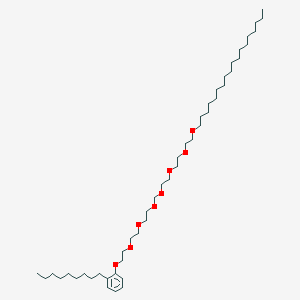
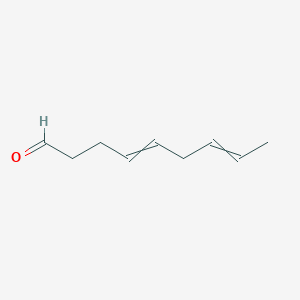
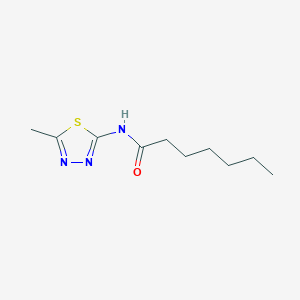
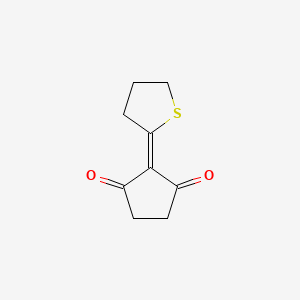
![N-Methyl-1-[(E)-methyldiazenyl]methanamine](/img/structure/B14534398.png)
